

KIO-301 Intravitreal Injection: Application Notes and Clinical Trial Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

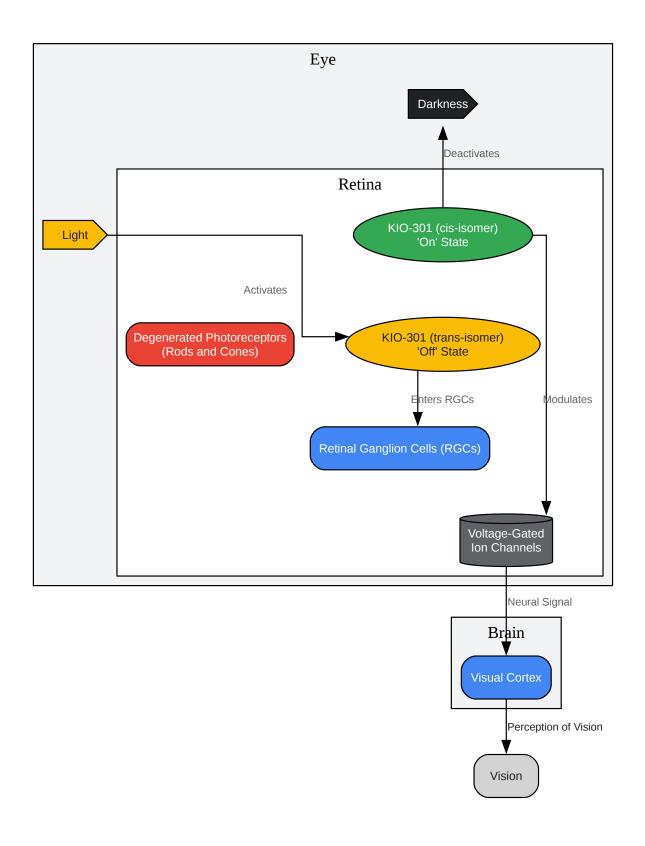
KIO-301 is an investigational, light-sensitive small molecule, classified as a "molecular photoswitch," currently under development for the treatment of inherited retinal diseases, primarily retinitis pigmentosa (RP).[1][2] In patients with RP, the photoreceptor cells (rods and cones) degenerate, leading to progressive vision loss. KIO-301 is designed to bypass these degenerated photoreceptors and confer light sensitivity to the remaining viable retinal ganglion cells (RGCs).[1][3][4] When activated by light, KIO-301 modulates ion channels in the RGCs, causing them to signal the brain and potentially restore a degree of vision. This document provides detailed application notes and a synthesized protocol for the intravitreal administration of KIO-301 in a clinical trial setting, based on publicly available data from the ABACUS and ABACUS-2 studies.

Mechanism of Action

KIO-301 is an azobenzene photoswitch compound that can exist in two light-sensitive isomers. In the absence of light, it remains in a thermally stable, elongated trans state. Upon exposure to light, it converts to a bent cis state. This conformational change allows **KIO-301** to interact with and modulate voltage-gated ion channels on the surface of retinal ganglion cells. By selectively entering RGCs, **KIO-301** essentially turns them into novel photoreceptors, capable of initiating a visual signal in response to light. This signal is then transmitted to the visual



cortex of the brain, offering the potential for vision restoration in individuals with advanced photoreceptor degeneration.





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Caption: Mechanism of action of **KIO-301** in the retina.

Clinical Trial Protocols

KIO-301 has been evaluated in the ABACUS (Phase I/II) and is currently in the ABACUS-2 (Phase II) clinical trials for patients with late-stage retinitis pigmentosa.

Study Design and Dosing

Parameter Parameter	ABACUS (Phase I/II)	ABACUS-2 (Phase II)
Study Design	Open-label, single ascending dose, dose-escalating	Double-masked, randomized, placebo-controlled, multi-dose
Patient Population	Late-stage retinitis pigmentosa (bare light perception to no light perception)	Late-stage retinitis pigmentosa (low vision to no light perception)
Number of Patients	6 patients (12 eyes)	Up to 36 patients
Dosage Levels	7.5 μg, 25 μg, 50 μg	50 μg, 100 μg
Administration	Single intravitreal injection per eye	Intravitreal injection in both eyes every 6 weeks for 3 administrations
Injection Volume	Not specified, assumed 50 μ L	50 μL
Control	No control (open-label)	Placebo (clear sterile saline or balanced salt solution)
Primary Endpoints	Safety and tolerability	Safety and tolerability

Efficacy and Safety Outcomes from ABACUS Trial



Outcome Measure	Result
Visual Acuity	Mean improvement of 0.30 logMAR in the high dose group (equivalent to 3 lines on an eye chart)
Visual Field	Statistically significant increase from baseline at days 7 and 14 post-treatment (p < 0.05)
Functional Vision (Mobility)	Trended improvement in success rate on a mobility and orientation test from 25% at baseline to 65% at day 14
Functional MRI (fMRI)	Statistically significant increase in visual cortex activity from baseline at all assessed timepoints (p<0.05)
Patient-Reported Outcomes	Improvement in quality of life, with an increase of 3.3 to 6 points on the NEI VFQ-25
Safety	KIO-301 was reported to be safe and well-tolerated, with the only possibly drug-related adverse event being mild ocular hypertension in one participant. No intraocular inflammation was observed.

Intravitreal Injection Protocol (Synthesized)

The following protocol is a synthesized procedure based on publicly available information on **KIO-301** clinical trials and standard practices for intravitreal injections. This is not an official, verified protocol from the manufacturer or clinical trial sponsor.

Materials and Equipment

- **KIO-301** ophthalmic formulation vial (KIO-300-Cl in sulfobutylether-β-cyclodextrin, sucrose, phosphate buffer salts, and water)
- Sterile 1 mL syringe
- Sterile large-bore needle (for drawing up)



- Sterile 30-gauge, 0.5-inch needle (for injection)
- Topical anesthetic drops
- 5% Povidone-iodine solution
- Sterile eyelid speculum
- Sterile drapes and gloves
- Sterile calipers
- Sterile cotton swabs

Pre-Injection Procedure

- Patient Verification and Consent: Confirm patient identity, the eye to be treated, and that informed consent has been obtained.
- Anesthesia: Instill topical anesthetic drops into the conjunctival sac of the eye to be injected.
- Aseptic Preparation:
 - Apply 5% povidone-iodine solution to the periocular skin, eyelids, and conjunctiva.
 - Allow at least two minutes of contact time before the procedure.
 - Drape the patient with a sterile drape to isolate the eye.
 - Insert a sterile eyelid speculum to prevent blinking and keep the eyelashes out of the injection field.

KIO-301 Formulation and Injection Procedure

- · Drug Preparation:
 - Using a sterile technique, withdraw the required dose of KIO-301 from the vial into a 1 mL syringe using a large-bore needle.



- Expel any air from the syringe and then attach the 30-gauge injection needle.
- Adjust the volume to the final injection volume of 0.05 mL.
- Injection Site Selection:
 - Identify the injection site, typically in the inferotemporal quadrant.
 - Using sterile calipers, measure 3.5 to 4 mm posterior to the limbus for phakic patients and 3 to 3.5 mm for pseudophakic/aphakic patients.
- Intravitreal Injection:
 - Displace the conjunctiva slightly with a sterile cotton swab.
 - Insert the 30-gauge needle through the sclera into the mid-vitreous cavity.
 - Slowly inject the 0.05 mL of KIO-301.
 - Withdraw the needle and immediately apply gentle pressure to the injection site with a sterile cotton swab to prevent reflux.

Post-Injection Monitoring and Care

- Immediate Post-Injection:
 - Assess the patient's vision (e.g., hand motion or finger counting) and check for any signs
 of complications such as a significant rise in intraocular pressure, retinal detachment, or
 endophthalmitis.
 - Monitor the patient for a short period before discharge.
- Patient Instructions:
 - Advise the patient to report any signs of increased eye pain, decreased vision, increased floaters, or signs of infection immediately.
 - Provide a follow-up appointment schedule for safety and efficacy assessments as per the clinical trial protocol (e.g., 4 hours, 1 day, 1 week, 2 weeks, and 4 weeks post-injection).





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